N-(4-(2-(dipropylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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Overview
Description
N-(4-(2-(dipropylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with the COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . Prostaglandins are key mediators of inflammation, so their reduction leads to a decrease in inflammation .
Pharmacokinetics
The compound’s effectiveness against cox enzymes suggests it is able to reach its target in the body
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting the production of prostaglandins, it reduces the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(dipropylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide typically involves the reaction of 2-aminothiazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The resulting intermediate is then reacted with dipropylamine and an appropriate coupling reagent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(dipropylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-(4-(2-(dipropylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
- N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide
- N-(4-methoxyphenyl)-4-(4-nitrophenyl)-N-(octan-3-yl)thiazol-2-amine
Uniqueness
N-(4-(2-(dipropylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct biological activities. Its dipropylamino and methoxybenzamide moieties contribute to its enhanced solubility and bioavailability, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-[4-[2-(dipropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-4-10-22(11-5-2)17(23)12-15-13-26-19(20-15)21-18(24)14-6-8-16(25-3)9-7-14/h6-9,13H,4-5,10-12H2,1-3H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKUZNGORYRNIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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